4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid
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Overview
Description
4-{2-azabicyclo[221]heptan-2-yl}-3-methylbenzoicacid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylbenzoic acid with 2-azabicyclo[2.2.1]heptane under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-azabicyclo[2.2.1]heptan-2-yl}aniline
- 4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
Uniqueness
4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1458015-80-9 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C14H17NO2/c1-9-6-11(14(16)17)3-5-13(9)15-8-10-2-4-12(15)7-10/h3,5-6,10,12H,2,4,7-8H2,1H3,(H,16,17) |
InChI Key |
UVGQPAOIXKWNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CC3CCC2C3 |
Origin of Product |
United States |
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